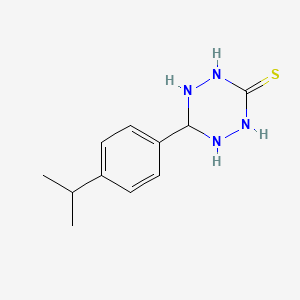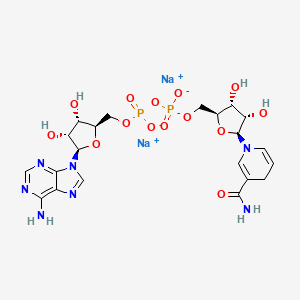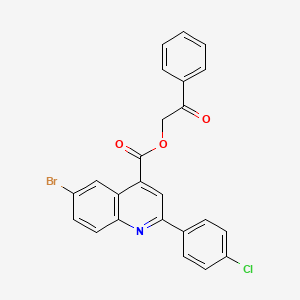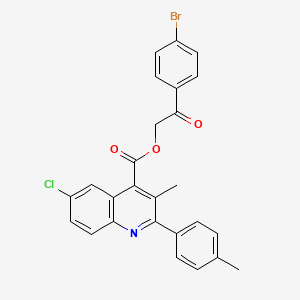
6-(4-Isopropylphenyl)-1,2,5,6-tetrahydro-1,2,4,5-tetraazine-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Isopropylphenyl)-1,2,5,6-tetrahydro-1,2,4,5-tetraazine-3-thiol is an organic compound that belongs to the class of tetrahydro-1,2,4,5-tetraazines. This compound is characterized by the presence of a 4-isopropylphenyl group attached to the tetrahydro-1,2,4,5-tetraazine ring, along with a thiol group at the 3-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Isopropylphenyl)-1,2,5,6-tetrahydro-1,2,4,5-tetraazine-3-thiol typically involves the following steps:
Formation of the Tetrahydro-1,2,4,5-tetraazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the 4-Isopropylphenyl Group: This step involves the use of a suitable arylation reaction, such as Suzuki–Miyaura coupling, to attach the 4-isopropylphenyl group to the tetrahydro-1,2,4,5-tetraazine ring.
Incorporation of the Thiol Group: The thiol group can be introduced through nucleophilic substitution reactions using thiolating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
6-(4-Isopropylphenyl)-1,2,5,6-tetrahydro-1,2,4,5-tetraazine-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the tetrahydro-1,2,4,5-tetraazine ring.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as halogens or alkylating agents for substitution reactions.
Major Products Formed
Disulfides: Formed from the oxidation of the thiol group.
Reduced Tetrahydro-1,2,4,5-tetraazine Derivatives: Formed from reduction reactions.
Substituted Aromatic Compounds: Formed from substitution reactions on the aromatic ring.
Aplicaciones Científicas De Investigación
6-(4-Isopropylphenyl)-1,2,5,6-tetrahydro-1,2,4,5-tetraazine-3-thiol has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 6-(4-Isopropylphenyl)-1,2,5,6-tetrahydro-1,2,4,5-tetraazine-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins or enzymes, potentially inhibiting their activity. The aromatic ring may also interact with cellular receptors or other biomolecules, modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(4-Isopropylphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
- Other Tetrahydro-1,2,4,5-tetraazine Derivatives
Uniqueness
6-(4-Isopropylphenyl)-1,2,5,6-tetrahydro-1,2,4,5-tetraazine-3-thiol is unique due to the presence of both the 4-isopropylphenyl group and the thiol group, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H16N4S |
|---|---|
Peso molecular |
236.34 g/mol |
Nombre IUPAC |
6-(4-propan-2-ylphenyl)-1,2,4,5-tetrazinane-3-thione |
InChI |
InChI=1S/C11H16N4S/c1-7(2)8-3-5-9(6-4-8)10-12-14-11(16)15-13-10/h3-7,10,12-13H,1-2H3,(H2,14,15,16) |
Clave InChI |
GABGYWFQMDODJS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C2NNC(=S)NN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3Z,4Z)-4-(azepan-2-ylidene)-5-oxo-1-phenylpyrazolidin-3-ylidene]-2-methylbenzamide](/img/structure/B12047391.png)



![2,2-Dichloro-1-[2,2-dimethyl-5-(3-pyridinyl)-3-oxazolidinyl]ethanone](/img/structure/B12047417.png)
![N-(4-bromo-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12047421.png)




![1-(2,4-dichlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone](/img/structure/B12047450.png)
![2-[3-(4,4-dichloro-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-oxopropyl]icosanoic acid](/img/structure/B12047455.png)
![3-[({4-[(E)-(4-chlorophenyl)diazenyl]-1-hydroxynaphthalen-2-yl}carbonyl)amino]-4-(dimethylamino)benzoic acid](/img/structure/B12047458.png)

